molecular formula C9H8N2O4 B12339376 1-hydroxy-5-nitro-8aH-quinolin-8-one

1-hydroxy-5-nitro-8aH-quinolin-8-one

Cat. No.: B12339376
M. Wt: 208.17 g/mol
InChI Key: JAZYVPGLRDMUCG-UHFFFAOYSA-N
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Description

1-Hydroxy-5-nitro-8aH-quinolin-8-one is a nitrogen-based heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₄. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 1-position and a nitro group at the 5-position. This compound is known for its diverse applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one can be synthesized through various methods. One common approach involves the nitration of 8-hydroxyquinoline, followed by oxidation. The nitration is typically carried out using nitric acid in the presence of sulfuric acid, while the oxidation step can be achieved using agents such as potassium permanganate .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-5-nitro-8aH-quinolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxy-5-nitro-8aH-quinolin-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent, particularly in targeting multidrug-resistant cancer cells.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-hydroxy-5-nitro-8aH-quinolin-8-one involves its interaction with cellular components. The compound’s antimicrobial activity is attributed to its ability to chelate metal ions, disrupting essential enzymatic processes in microorganisms. Its anticancer effects are believed to result from the induction of oxidative stress and apoptosis in cancer cells .

Comparison with Similar Compounds

1-Hydroxy-5-nitro-8aH-quinolin-8-one can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

IUPAC Name

1-hydroxy-5-nitro-2,8a-dihydroquinolin-8-one

InChI

InChI=1S/C9H8N2O4/c12-8-4-3-7(11(14)15)6-2-1-5-10(13)9(6)8/h1-4,9,13H,5H2

InChI Key

JAZYVPGLRDMUCG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C=CC(=O)C2N1O)[N+](=O)[O-]

Origin of Product

United States

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